2-Propyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is an organic compound recognized for its structural complexity and potential biological activities. It is classified under the quinazolinone derivatives, which are known for their diverse pharmacological properties. The compound's unique structure contributes to its various applications in scientific research and potential therapeutic uses.
The compound is identified by the Chemical Abstracts Service number 62582-93-8 and has a molecular formula of with a molecular weight of approximately 194.27 g/mol . Quinazolinones are a significant class of compounds in medicinal chemistry due to their ability to interact with biological targets, making them valuable in drug development.
The synthesis of 2-propyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions.
The detailed reaction conditions can vary based on the specific synthetic route employed.
The molecular structure of 2-propyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one features a bicyclic framework typical of quinazolinones.
The three-dimensional conformation of the molecule significantly influences its biological activity and interaction with target sites.
2-propyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one undergoes various chemical reactions that can modify its structure for further applications:
These reactions are crucial for synthesizing derivatives with enhanced properties or novel functionalities.
The mechanism of action for 2-propyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one involves its interaction with biological targets such as enzymes and receptors:
Further studies are required to elucidate the precise molecular interactions and pathways influenced by this compound.
The physical properties of 2-propyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one include:
Chemical properties include its stability under various conditions and reactivity with different chemical agents. These properties are essential for understanding its behavior in biological systems and during synthesis.
2-propyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one has several applications in scientific research:
Research into this compound continues to uncover new potential uses based on its structural characteristics and reactivity profiles.
Quinazolinone derivatives represent a privileged scaffold in drug discovery due to their structural diversity and broad bioactivity. Partial saturation of the pyrimidine ring, as seen in 2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, confers distinct advantages over fully aromatic counterparts. This core structure balances conformational flexibility with semi-rigidity, enabling optimal target interactions while reducing planarity-associated toxicity risks. The 2-propyl derivative exemplifies strategic alkylation aimed at enhancing drug-like properties, positioning it as a promising candidate for neurological and anticancer applications [5].
Compound | Substituent | Saturation Level | Reported Activities |
---|---|---|---|
2-Propyl-hexahydroquinazolin-4(1H)-one | n-Propyl at C2 | Partially saturated (B-ring) | Kinase inhibition, Metal chelation |
2-(tert-Butyl)-analogue [1] | tert-Butyl at C2 | Partially saturated | Singlet oxygen reactivity |
3-(3-Methylisoxazolyl)-derivative [7] | Isoxazole at N3 | Aromatic A-ring | Antibacterial screening |
7-Phenyl-substituted [3] | Phenyl at C7 | Partially saturated | Not specified |
The hexahydroquinazolinone core adopts a puckered boat conformation in the saturated cyclohexane-like B-ring, contrasting with the planar structure of aromatic quinazolines. This geometry influences both physicochemical properties and biological interactions. X-ray crystallography of analogues reveals that substituents at C2 (such as propyl) adopt pseudo-axial orientations, creating steric environments that dictate regioselective reactions [1]. The carbonyl at C4 and N1 form hydrogen-bonding motifs critical for target binding, while saturation reduces metabolic oxidation at the B-ring, improving metabolic stability. Notably, the allylic C4a-H in these systems exhibits exceptional reactivity toward singlet oxygen (¹O₂), enabling photochemical hydroperoxidation without catalysts—a property leveraged in synthetic applications [1].
Conformational dynamics also modulate solubility. While fully aromatic quinazolines face solubility limitations, partial saturation increases aliphatic character, enhancing aqueous dispersibility. However, the propyl chain introduces moderate lipophilicity (calculated logP ~2.1), necessitating structural fine-tuning for CNS penetration [3] [5].
The 2-propyl moiety significantly modulates the pharmacodynamic and pharmacokinetic profile of hexahydroquinazolines:
Conformational Steering: Propyl’s flexibility allows adaptive binding in enzyme pockets. Molecular modeling indicates van der Waals contacts with hydrophobic kinase domains (e.g., kinesin inhibitors), enhancing affinity versus shorter alkyl chains [5].
Table 2: Impact of C2 Substituents on Physicochemical Properties
C2 Substituent | Molecular Weight | logP* | Hydrogen Bond Acceptors | TPSA (Ų) |
---|---|---|---|---|
Propyl | 220.3 | 2.1–2.5 | 3 | 41.5 |
Methyl | 178.2 | 1.0–1.3 | 3 | 41.5 |
tert-Butyl [1] | 220.3 | 2.1–2.4 | 3 | 41.5 |
3-Methylisoxazole [7] | 269.3 | 1.8–2.2 | 5 | 58.7 |
Despite promising attributes, critical knowledge gaps hinder the development of 2-propyl-hexahydroquinazolin-4(1H)-one:
Delivery Challenges: No nanoformulations or prodrug strategies exist to address the moderate aqueous solubility (<1 mg/mL predicted), limiting in vivo application [3].
Table 3: Critical Research Priorities for 2-Propyl-Hexahydroquinazolinone
Research Gap | Experimental Approach | Desired Outcome |
---|---|---|
Stereospecific synthesis | Chiral Pt-catalyzed hydrogenation | >95% ee 4aR/8aS isomers |
Target deconvolution | Kinase panel screening | IC₅₀ against <5 disease-relevant kinases |
Photooxidation mitigation | Lyophilized light-protected formulations | >6-month stability at 25°C |
Solubility enhancement | Phosphonate prodrugs or β-cyclodextrin complexes | Aqueous solubility ≥5 mg/mL |
Concluding Remarks
The 2-propyl-hexahydroquinazolin-4(1H)-one scaffold merges conformational flexibility with targeted lipophilicity, offering a versatile platform for CNS and oncology drug design. Strategic exploitation of its singlet oxygen reactivity ( [1]) could enable novel prodrug strategies, while resolving stereochemical and delivery challenges remains imperative. Future work must prioritize target identification and in vivo validation to unlock its full therapeutic potential.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7